molecular formula C10H9ClO2 B13918450 4-Chloro-2-cyclopropoxybenzaldehyde CAS No. 1243480-49-0

4-Chloro-2-cyclopropoxybenzaldehyde

Cat. No.: B13918450
CAS No.: 1243480-49-0
M. Wt: 196.63 g/mol
InChI Key: BGJRUYUVQAMQQA-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C10H9ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 4-position and a cyclopropoxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a dehydrating agent to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can further improve the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 4-Chloro-2-cyclopropoxybenzoic acid.

    Reduction: 4-Chloro-2-cyclopropoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-cyclopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The chlorine atom and cyclopropoxy group can also influence the reactivity and selectivity of the compound in different chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.

    2-Cyclopropoxybenzaldehyde: Lacks the chlorine atom, affecting its electronic properties.

    4-Chloro-2-methoxybenzaldehyde: Contains a methoxy group instead of a cyclopropoxy group, altering its reactivity.

Uniqueness

4-Chloro-2-cyclopropoxybenzaldehyde is unique due to the presence of both the chlorine atom and the cyclopropoxy group. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable in various synthetic and research applications.

Properties

CAS No.

1243480-49-0

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

4-chloro-2-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H9ClO2/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5-6,9H,3-4H2

InChI Key

BGJRUYUVQAMQQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Cl)C=O

Origin of Product

United States

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